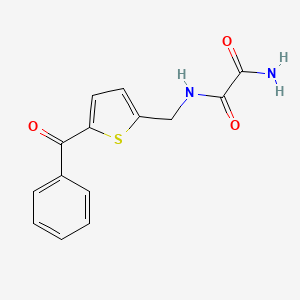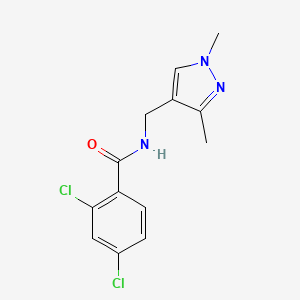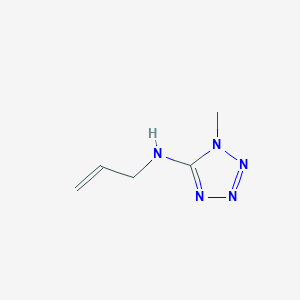![molecular formula C19H21NO5 B2855157 {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate CAS No. 1241995-05-0](/img/structure/B2855157.png)
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is an organic compound that features both an ester and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate typically involves the reaction of 3-methoxybenzoic acid with 2-((1-(3-methoxyphenyl)ethyl)amino)-2-oxoethanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and requires heating to reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 2-((1-(3-methoxyphenyl)ethyl)amino)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxybenzoic acid: Shares the methoxybenzoate structure but lacks the amide group.
2-((1-(3-Methoxyphenyl)ethyl)amino)ethanol: Similar structure but lacks the ester group.
4-Hydroxy-3-methoxyphenylacetone: Contains a methoxyphenyl group but differs in the functional groups attached
Uniqueness
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is unique due to the presence of both ester and amide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds .
Eigenschaften
IUPAC Name |
[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13(14-6-4-8-16(10-14)23-2)20-18(21)12-25-19(22)15-7-5-9-17(11-15)24-3/h4-11,13H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSGQTJPIRBIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)COC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855075.png)



![2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2855083.png)
![5-[1-(3,4-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2855084.png)

![N-(4-fluorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/new.no-structure.jpg)
![[(2,5-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2855089.png)
![1-Phenyl-2-azaspiro[3.4]octane](/img/structure/B2855090.png)


![1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2855094.png)

